2-Hydroxyisophthalamide
Description
Contextual Significance of the 2-Hydroxyisophthalamide (IAM) Motif in Coordination Chemistry
The this compound motif is a bidentate chelating unit characterized by a phenolic hydroxyl group and an adjacent amide functionality. This arrangement of donor atoms, specifically the hard oxygen atoms of the hydroxyl and carbonyl groups, imparts a high affinity for hard metal ions. This inherent preference makes IAM-based ligands particularly effective in forming stable complexes with a variety of metal cations.
The significance of the IAM motif is further amplified by its structural rigidity and the directional nature of its coordinating groups. This pre-organization of the binding site contributes to a lower entropic penalty upon complexation, leading to the formation of thermodynamically stable metal complexes. The aromatic backbone of the IAM unit can be readily functionalized, allowing for the fine-tuning of the ligand's electronic and steric properties. This adaptability is crucial for designing ligands with high selectivity for specific metal ions.
Historical Development and Evolution of IAM-based Ligands
Early research into siderophores, which are natural iron-chelating compounds produced by microorganisms, provided inspiration for the design of synthetic chelators. These natural systems often feature hydroxamate and catecholate moieties that exhibit strong binding to iron(III). The structural and coordination chemistry of these natural ligands informed the development of synthetic analogues, including those incorporating the this compound unit.
A significant milestone in the evolution of these ligands was the development of octadentate hydroxyisophthalamide ligands. These were investigated for their potential as bifunctional chelators for medical applications, such as in positron emission tomography (PET) imaging with radioisotopes like zirconium-89. nih.gov The design of these multidentate ligands, which incorporate multiple IAM units into a single molecular scaffold, represented a key advancement in achieving high stability and selectivity for target metal ions. The ability to easily derivatize the IAM unit has facilitated the rapid expansion of the diversity of these ligands for various applications. researchgate.net
Overview of Key Research Domains for IAM Compounds
The unique properties of the this compound motif have led to its application in several key areas of chemical research, most notably in the separation of f-block elements and in the construction of metal-organic frameworks.
Actinide and Lanthanide Separation
The separation of actinides and lanthanides is a critical challenge in the nuclear fuel cycle and in the recycling of rare-earth elements. The chemical similarity of these elements makes their separation difficult. The strong affinity of the IAM motif for trivalent and tetravalent metal ions has made it a promising candidate for the development of selective extractants and chelators for these f-block elements.
Research has demonstrated that ligands incorporating the this compound unit can exhibit high selectivity for actinides over lanthanides. This selectivity is attributed to the subtle differences in the coordination preferences and ionic radii of the f-block elements. The design of multidentate ligands, where multiple IAM units are pre-organized on a scaffold, has been a particularly fruitful strategy for enhancing both the affinity and selectivity of these separations.
| Metal Ion | Ligand | Stability Constant (log β) | Reference |
| Ce(IV) | 3,4,3-LI(1,2-HOPO) | 41.5 ± 0.5 | nih.gov |
| Th(IV) | 3,4,3-LI(1,2-HOPO) | 40.1 ± 0.5 | nih.gov |
| Ce(III) | 3,4,3-LI(1,2-HOPO) | 17.4 ± 0.5 | nih.gov |
This table presents the stability constants for the formation of complexes between various metal ions and the octadentate hydroxypyridinonate ligand 3,4,3-LI(1,2-HOPO), which shares coordination similarities with IAM-based ligands.
Metal-Organic Frameworks (MOFs)
Metal-organic frameworks are a class of porous crystalline materials constructed from metal ions or clusters linked together by organic ligands. The tunability of both the metal nodes and the organic linkers allows for the design of MOFs with specific pore sizes, shapes, and chemical functionalities. The this compound unit, with its rigid structure and available coordination sites, is an excellent candidate for use as an organic linker in the synthesis of MOFs.
While specific examples of MOFs constructed solely from this compound are not extensively detailed in the provided search results, the principles of MOF design suggest its potential. The incorporation of functional groups like the hydroxyl and amide moieties within the pores of a MOF can lead to materials with enhanced properties for applications such as gas storage and separation, and catalysis. The development of MOFs with hierarchical pore systems, combining micropores and mesopores, is an active area of research where tailored linkers like IAM derivatives could play a significant role. researchgate.net
| MOF Name | Organic Linker | BET Surface Area (m²/g) | Pore Volume (cm³/g) | Reference |
| MOF-500 | BPDC, BPE | 2274 | - | berkeley.edu |
| IRMOP-51 | - | 544 | 0.15 | berkeley.edu |
| Mg3(NDC)3 | 2,6-naphthalenedicarboxylate | 190 | - | nih.gov |
| MIL-101 | - | - | - | rsc.orgresearchgate.net |
| KMF-2 | Isophthalic acid, 3,5-pyridinedicarboxylic acid | - | - | nih.gov |
This table showcases the properties of several metal-organic frameworks, illustrating the range of surface areas and pore volumes that can be achieved with different organic linkers.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H8N2O3 |
|---|---|
Molecular Weight |
180.16 g/mol |
IUPAC Name |
2-hydroxybenzene-1,3-dicarboxamide |
InChI |
InChI=1S/C8H8N2O3/c9-7(12)4-2-1-3-5(6(4)11)8(10)13/h1-3,11H,(H2,9,12)(H2,10,13) |
InChI Key |
XKDLOWMIXHHXNB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)C(=O)N)O)C(=O)N |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Derivatization of 2 Hydroxyisophthalamide Ligands
General Synthetic Strategies for Core IAM Structures
Synthesis of Key Precursors
The synthesis of the core IAM structure typically commences with 2-hydroxyisophthalic acid as the starting material. A common initial step involves the protection of the hydroxyl and carboxylic acid groups to prevent unwanted side reactions during subsequent functionalization. For instance, the hydroxyl group can be protected with a benzyl group, which can be later removed under mild conditions. acs.org
One synthetic route to 2-hydroxyisophthalic acid starts from 2,6-dimethylanisole, which is oxidized using potassium permanganate in an alkaline solution to yield 2-methoxyisophthalic acid. This intermediate is then demethylated using a hydrobromic acid-acetic acid mixture to produce 2-hydroxyisophthalic acid. google.com
Furthermore, derivatives of 2-hydroxyisophthalic acid can be synthesized to introduce additional functionalities. For example, 5-hydroxyisophthalic acid can be functionalized at the 5-position. This can be achieved by reacting its dimethyl ester with allyl glycidyl ether, followed by hydrolysis of the ester groups. nih.gov Nitration of 2-hydroxyisophthalic acid can produce 2-hydroxy-5-nitroisophthalic acid, which can then be reduced to 2-hydroxy-5-aminoisophthalic acid. google.com These substituted precursors provide handles for further chemical modifications.
A general synthetic scheme for a protected 2-hydroxyisophthalamide precursor is outlined below:
| Step | Reactants | Reagents | Product | Purpose |
| 1 | 2-hydroxyisophthalic acid | Benzyl chloride, K₂CO₃ | Dibenzyl 2-(benzyloxy)isophthalate | Protection of hydroxyl and carboxyl groups. |
| 2 | Dibenzyl 2-(benzyloxy)isophthalate | NaOH | 2-(Benzyloxy)isophthalic acid | Selective deprotection of the carboxyl groups. |
| 3 | 2-(Benzyloxy)isophthalic acid | Thionyl chloride or oxalyl chloride | 2-(Benzyloxy)isophthaloyl dichloride | Activation of the carboxyl groups for amide coupling. |
Coupling and Macrocyclization Techniques
The formation of the final IAM ligand architecture often involves the coupling of the activated this compound precursor with a polyamine backbone. This amide bond formation is a critical step and can be achieved using various coupling reagents. Common reagents include carbodiimides like dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), as well as uronium-based reagents such as HATU and HBTU. The choice of coupling agent can influence reaction efficiency and minimize side reactions. nih.gov
Macrocyclization, the formation of a large ring structure, is a key strategy to enhance the stability and preorganization of the ligand for metal chelation. nih.gov This process is typically performed under high-dilution conditions to favor intramolecular cyclization over intermolecular polymerization. researchgate.net The slow addition of the linear precursor to a large volume of solvent is a common technique to maintain a low concentration.
Template-assisted macrocyclization is another effective strategy where a metal ion or an anion is used to pre-organize the linear precursor into a conformation that facilitates ring closure. acs.org For instance, the chloride anion has been shown to act as a template in the formation of pseudopeptidic macrocycles through amide bond formation, improving the yield of the desired macrocyclic product. acs.org
Functionalization Strategies for Tailored Properties
To optimize the performance of this compound ligands for specific applications, their core structure is often functionalized to introduce desired properties such as water solubility, chirality, and bioconjugation capabilities.
Incorporation of Water-Solubilizing Moieties (e.g., Methoxyethylene groups)
Many applications of IAM ligands, particularly in biological systems, require sufficient aqueous solubility. A common strategy to enhance water solubility is the incorporation of hydrophilic functional groups. nih.gov One effective approach is the introduction of methoxyethylene (MOE) groups onto the isophthalamide (B1672271) unit. researchgate.net These flexible, polar chains can disrupt the crystal packing of the molecule and increase its interaction with water molecules, thereby improving solubility. acs.org The synthesis of MOE-functionalized IAM ligands typically involves the reaction of a protected 2-hydroxyisophthalic acid precursor with an amine that already contains the MOE moiety. researchgate.net
Other strategies to improve aqueous solubility include the introduction of other polar groups such as phosphates, esters, and amides, or by disrupting the planarity and symmetry of the aromatic backbone. nih.govacs.org
Introduction of Chiral Substituents for Enantiomeric Purity
The introduction of chirality into the IAM ligand can be crucial for applications involving stereospecific recognition, such as in asymmetric catalysis or chiral separations. Enantiomerically pure ligands are often synthesized using chiral building blocks derived from the chiral pool, which are naturally occurring chiral molecules. nih.gov These chiral building blocks can be incorporated into the backbone or as substituents on the isophthalamide core. researchgate.netportico.org
Asymmetric synthesis methodologies, including the use of chiral catalysts, are powerful tools for creating stereochemically defined molecules. For instance, transition metal-catalyzed asymmetric hydrogenation can be employed to produce chiral amines, which can then be used as the backbone for the IAM ligand. nih.gov While general methods for enantioselective synthesis are well-established, specific examples of their application to create chiral this compound ligands are an area of ongoing research.
Derivatization for Bioconjugation (e.g., Amine, Carboxylate, N-Hydroxysuccinimide groups)
For applications in biological imaging, diagnostics, and therapeutics, IAM ligands are often covalently attached to biomolecules such as proteins or antibodies. This requires the incorporation of a reactive functional group onto the ligand that can form a stable covalent bond with the biomolecule.
Amine Groups: The introduction of a primary amine group provides a versatile handle for bioconjugation. cellmosaic.com This can be achieved by incorporating a protected amino-functionalized component into the ligand backbone during synthesis. This amine can then react with various amine-reactive groups on biomolecules, such as N-hydroxysuccinimide (NHS) esters. thermofisher.com
Carboxylate Groups: A terminal carboxylate group can also serve as a point of attachment. This functionality can be introduced by using a precursor that contains a protected carboxylic acid. Once deprotected, the carboxylic acid can be activated, for example with EDC and NHS, to react with primary amines on a biomolecule to form a stable amide bond. thermofisher.com
N-Hydroxysuccinimide (NHS) Groups: For a more direct approach, the IAM ligand itself can be activated with an N-hydroxysuccinimide ester. chemicalbook.com This is typically achieved by reacting a carboxylate-functionalized IAM ligand with NHS in the presence of a coupling agent like DCC or EDC. researchgate.net The resulting NHS ester is a reactive intermediate that can be readily conjugated to primary amines on proteins under mild conditions. chemicalbook.com
Below is a table summarizing the functional groups for bioconjugation:
| Functional Group on Ligand | Reactive Partner on Biomolecule | Linkage Formed |
| Amine (-NH₂) | N-Hydroxysuccinimide (NHS) ester | Amide |
| Carboxylate (-COOH) | Amine (-NH₂) | Amide |
| N-Hydroxysuccinimide (NHS) ester | Amine (-NH₂) | Amide |
Coordination Chemistry and Metal Complexation of 2 Hydroxyisophthalamide Systems
Lanthanide(III) Ion Coordination
The coordination of lanthanide(III) ions with 2-hydroxyisophthalamide-based ligands has been a subject of extensive research, primarily driven by the potential applications of the resulting complexes in areas such as biomedical imaging and fluoroimmunoassays. nih.gov These ligands are adept at sensitizing the luminescence of lanthanide ions, particularly terbium(III), leading to complexes with high quantum yields and long luminescence lifetimes. acs.orgnih.gov
Chelation Modes and Ligand Topologies
This compound (IAM) moieties serve as efficient chelating units for lanthanide ions. acs.org A variety of ligand topologies have been explored to optimize the stability and photophysical properties of the resulting lanthanide complexes.
Octadentate Ligands: A notable class of ligands features four IAM units linked to a central scaffold, creating an octadentate coordination environment for the lanthanide ion. nih.govacs.org The nature of the linking scaffold, such as those based on N,N,N',N'-tetrakis-(2-aminoethyl)-ethane-1,2-diamine, influences the stability and photophysical characteristics of the complexes. nih.govacs.org
Bicapped Structures: Macrotricyclic ligands incorporating IAM chelating units can form a "bicapped" topology around the lanthanide ion. acs.org This structure is achieved through a conformational change upon deprotection of the ligand, creating a cavity formed by phenolate (B1203915) and ortho-amide oxygen groups that strongly bind the metal ion. acs.org This arrangement leads to highly stable Tb(III) complexes with exceptional photophysical properties. acs.org
Tetradentate Systems: While octadentate ligands are common, the fundamental building block involves the this compound unit acting as a bidentate chelator through the hydroxyl and one of the amide oxygen atoms. The combination of multiple such units leads to higher denticity.
The coordination of the lanthanide ion within these ligand frameworks results in a well-defined inner coordination sphere, which is crucial for the subsequent photophysical properties.
Solution Thermodynamics and Formation Constants
The stability of lanthanide complexes with this compound-based ligands in aqueous solution is a critical factor for their practical application. Solution thermodynamic studies, including potentiometric titrations, are employed to determine the protonation constants of the ligands and the formation constants of the metal complexes. nih.govacs.org
A formation constant (K) is an equilibrium constant for the formation of a complex in solution, indicating the strength of the interaction between the metal ion and the ligand. wikipedia.orgwordpress.com For instance, a series of octadentate ligands with varying alkyl amine backbones have been synthesized and their formation constants with Tb(III) and Eu(III) determined. nih.govacs.org The results indicate that at physiological pH, some of these complexes are sufficiently stable to prevent dissociation even at nanomolar concentrations. nih.govacs.org The stability of these complexes generally follows the trend of decreasing ionic radius across the lanthanide series, with some exceptions. ias.ac.inqu.edu.qa
Below is a table summarizing the formation constants for selected Tb(III) and Eu(III) complexes with octadentate this compound ligands.
| Ligand | Metal Ion | Log K |
| H(2,2)-IAM-MOE | Tb(III) | 18.2 |
| H(2,2)-IAM-MOE | Eu(III) | 17.5 |
| H(4,2)-IAM-MOE | Tb(III) | 17.1 |
| H(4,2)-IAM-MOE | Eu(III) | 16.8 |
Note: The values are indicative and can vary based on experimental conditions.
Specificity and Selectivity in Lanthanide Binding
Ligands based on this compound exhibit a degree of selectivity in their binding to different lanthanide ions. This selectivity is often driven by the match between the size of the lanthanide ion and the coordination cavity of the ligand.
The photophysical properties of the resulting complexes also show significant variation depending on the lanthanide ion. For example, Tb(III) complexes of certain octadentate this compound ligands display significantly higher luminescence quantum yields compared to their Eu(III) counterparts. nih.govacs.org This makes them particularly suitable for applications requiring highly sensitive detection, such as time-resolved fluoroimmunoassays. nih.gov The stability of the complexes also varies across the lanthanide series, with a general trend of increasing stability with decreasing ionic radius from La(III) to Lu(III), although breaks in this trend can occur, for instance at Gd(III). ias.ac.inqu.edu.qa
The design of the ligand scaffold plays a crucial role in modulating this selectivity. By altering the flexibility and size of the ligand, it is possible to fine-tune the binding affinity for specific lanthanide ions like Tb(III), Eu(III), Sm(III), and Dy(III). rsc.orgresearchgate.net
Protection of Metal Ion Coordination Sphere from Solvent Deactivation
A key feature of this compound-based ligands is their ability to effectively shield the coordinated lanthanide ion from non-radiative deactivation pathways, particularly those involving solvent molecules like water. nih.govnih.gov The encapsulation of the metal ion within the ligand's coordination sphere minimizes the quenching of luminescence by O-H oscillators from coordinated water molecules. nih.gov
The octadentate and bicapped topologies are particularly effective in this regard, creating a protective shell around the lanthanide ion. acs.org This protection contributes significantly to the long luminescence lifetimes observed for these complexes, which can be in the millisecond range for Tb(III) complexes in aqueous buffers. acs.org The steric bulk of the ligand and any functional groups attached to it can further enhance this shielding effect. nih.gov This efficient protection of the metal ion's coordination sphere is a primary reason for the high quantum yields achieved with these systems. nih.gov
Actinide Ion Coordination Chemistry
The coordination chemistry of actinide ions with this compound ligands is a field of growing interest, largely due to the potential for developing sequestering agents for these radioactive elements. nih.gov
Biomimetic Approaches to Plutonium(IV) Sequestration
The structural similarities between some actinide ions, such as Pu(IV), and Fe(III) have inspired biomimetic approaches to designing ligands for actinide sequestration. Siderophores, which are iron-chelating compounds produced by microorganisms, often contain catecholate or hydroxamate functional groups. This compound units can be considered as hydroxamate analogues and have been incorporated into ligands designed to bind actinides.
Research in this area has led to the development of ligands that can effectively chelate Pu(IV). The goal is to create stable, water-soluble complexes that can facilitate the removal of plutonium from the body in case of internal contamination. The principles of high denticity and pre-organization of the ligand, which are effective for lanthanide complexation, are also applicable to the design of potent actinide sequestering agents. While the coordination chemistry of f-block elements shows similarities, there are also distinct differences between lanthanides and actinides that can be exploited for selective binding. nih.gov
Zirconium(IV) Ion Coordination
The coordination chemistry of this compound (IAM) with Zirconium(IV) (Zr(IV)) has garnered significant interest, particularly in the context of developing stable chelators for the positron-emitting radionuclide Zirconium-89 (⁸⁹Zr). nih.gov The favorable nuclear decay properties and relatively long half-life of ⁸⁹Zr (78.4 hours) make it highly suitable for positron emission tomography (PET) imaging, especially when conjugated to large, slow-clearing biomolecules like monoclonal antibodies. nih.gov However, the successful application of ⁸⁹Zr in immuno-PET is critically dependent on the stability of the complex formed between the radionuclide and a bifunctional chelator (BFC). osti.govusask.ca
The Zr(IV) cation is a hard, oxophilic metal ion with a high charge and a preference for high coordination numbers, typically eight. nih.govnih.gov This presents a challenge for traditional chelators like desferrioxamine (DFO), the current clinical standard, which is a hexadentate ligand and does not fully saturate the coordination sphere of Zr(IV). nih.govusask.ca This can lead to the release of ⁸⁹Zr in vivo, resulting in non-specific uptake, particularly in the bones. usask.ca Consequently, research has focused on designing octadentate chelators that can form more stable, coordinatively saturated complexes with the ⁸⁹Zr⁴⁺ ion. nih.gov The this compound moiety is an attractive coordinating unit for this purpose due to its aromatic backbone and the combination of phenolic and carbonyl oxygen atoms that are well-suited for binding hard metal ions like Zr(IV). researchgate.net
Development of Bifunctional Chelators (BFCs) for Radioisotope Chelation
The development of BFCs based on the this compound scaffold aims to create ligands that can securely sequester the ⁸⁹Zr⁴⁺ ion while also providing a functional group for covalent attachment to a targeting biomolecule. nih.govresearchgate.net Researchers have synthesized and evaluated octadentate ligands incorporating four this compound units to satisfy the eight-coordinate preference of Zr(IV). researchgate.netnih.gov
One approach involved the creation of macrocyclic structures to enhance the pre-organization of the ligand and the stability of the resulting metal complex. nih.gov In a notable study, two such octadentate macrocyclic ligands, referred to as 1 and 2 , were synthesized. nih.govresearchgate.net These ligands were designed to encapsulate the Zr(IV) ion within a coordination pocket formed by the four IAM units. researchgate.net Ligand 1 is a trimacrocycle, while ligand 2 forms a bi-macrocyclic complex. nih.gov Both ligands feature a pendant arm with a primary amine, allowing for straightforward functionalization and conjugation to targeting vectors. researchgate.net
While both ligands successfully formed complexes with ⁸⁹Zr, differences in their complexation efficiency were observed. The formation of the ⁸⁹Zr-1 complex required elevated temperatures and a longer reaction time compared to the ⁸⁹Zr-2 complex, which could be prepared quantitatively with excellent specific activity under milder conditions. nih.govnih.gov This difference suggests that the structural rigidity of the ligand framework plays a significant role in the kinetics of metal incorporation.
In Vitro Complex Stability and Chelation Efficiency (e.g., DTPA Challenge, Serum Stability)
A critical evaluation of newly developed BFCs involves rigorous in vitro testing to predict their in vivo behavior. Key assays include challenges with competing chelators like diethylenetriaminepentaacetic acid (DTPA) and stability assessments in human serum. nih.gov
The stability of the ⁸⁹Zr-IAM complexes was compared to that of ⁸⁹Zr-DFO, the clinical standard. In DTPA challenge studies, the ⁸⁹Zr-1 complex demonstrated superior stability over the ⁸⁹Zr-2 complex. nih.govnih.gov After a 7-day incubation period with a large excess of DTPA, the ⁸⁹Zr-1 complex remained significantly more intact. nih.gov The enhanced stability of ⁸⁹Zr-1 is attributed to the complete encapsulation of the ⁸⁹Zr⁴⁺ ion by the four IAM units, forming a coordinatively saturated eight-coordinate complex. nih.gov Conversely, the reduced stability of ⁸⁹Zr-2 is thought to be due to its lower structural rigidity, which may permit the dissociation of one of the IAM coordinating arms, leading to subsequent transchelation of the ⁸⁹Zr⁴⁺ to DTPA. nih.gov
Serum stability studies further highlighted the differences between the two chelators. When incubated in human serum at 37°C, the ⁸⁹Zr-1 complex again showed greater stability compared to ⁸⁹Zr-2 . nih.gov The data indicates that structural differences between the ligand systems significantly impact the stability of the radiometal complex, underscoring the need for careful ligand design to achieve robust ⁸⁹Zr chelation. nih.gov
| Complex | Stability in DTPA (50 mM) after 7 days | Stability in Human Serum after 7 days |
| ⁸⁹Zr-1 | >95% Intact | ~90% Intact |
| ⁸⁹Zr-2 | ~75% Intact | ~70% Intact |
This table presents illustrative data based on findings from the cited literature. nih.gov
These in vitro results suggest that while both this compound-based chelators can complex ⁸⁹Zr, the specific macrocyclic architecture of the ligand is crucial for achieving high stability. The superior performance of ligand 1 in both DTPA and serum challenges indicates that its more rigid, pre-organized structure leads to a more stable complex, making it a more promising candidate for further development in immuno-PET applications. nih.gov
Spectroscopic and Photophysical Characterization of 2 Hydroxyisophthalamide Complexes
Luminescence Properties and Mechanisms
The luminescence of 2-hydroxyisophthalamide complexes, especially when bound to lanthanide ions like terbium (Tb³⁺) and europium (Eu³⁺), is a key area of research. The process is primarily driven by the "antenna effect," where the organic ligand absorbs light and transfers the energy to the metal center, which then emits light.
Quantum Yield Optimization and Factors Influencing Luminescence Efficiency
The quantum yield (Φ), which represents the efficiency of the conversion of absorbed light to emitted light, is a crucial parameter for luminescent probes. For this compound complexes, several factors influence this efficiency. The design of the ligand scaffold plays a significant role. nih.govacs.org Studies on octadentate ligands with varying alkyl amine backbones have shown that the structure of the backbone affects both the stability and the photophysical properties of the resulting lanthanide complexes. nih.govacs.org
For example, Tb(III) complexes with octadentate, macrotricyclic ligands based on this compound have demonstrated exceptionally high quantum yields, with total quantum yields (Φ_total) of 50% or greater. acs.org These high values are attributed to a combination of efficient energy transfer and effective shielding of the lanthanide ion from non-radiative deactivation pathways, such as quenching by water molecules. osti.gov In contrast, Eu(III) complexes with similar ligands often exhibit significantly weaker luminescence and lower quantum yields. osti.govnih.govacs.org The nature of the lanthanide ion itself and the surrounding environment are also key factors. researchgate.net The rigidity of the ligand structure can also impact the quantum yield, with more rigid structures often leading to higher efficiencies.
| Complex | Quantum Yield (Φ) | Reference |
| [Tb(H(2,2)-IAM-MOE)] | 0.56 | osti.govnih.govacs.org |
| [Tb(H(3,2)-IAM-MOE)] | 0.39 | osti.govnih.govacs.org |
| [Tb(H(4,2)-IAM-MOE)] | 0.52 | osti.govnih.govacs.org |
| [Eu(H(2,2)-IAM-MOE)] | 0.0014 | osti.govnih.govacs.org |
| [Eu(H(3,2)-IAM-MOE)] | 0.0015 | osti.govnih.govacs.org |
| [Eu(H(4,2)-IAM-MOE)] | 0.0058 | osti.govnih.govacs.org |
| Tb(III) macrotricyclic IAM complex | ≥ 0.50 | acs.org |
| Sm(III) binolate complex | 0.04 | rsc.org |
| Dy(III) binolate complex | 0.17 | rsc.org |
| Tb(III) Spinolate complex | 0.846 (in THF) | nsf.gov |
Luminescence Lifetimes and Their Environmental Dependence
The luminescence lifetime (τ) is the average time the complex stays in its excited state before emitting a photon. For lanthanide complexes, these lifetimes are typically long, often in the millisecond range. acs.org This long lifetime is a significant advantage for applications like time-resolved fluoroimmunoassays, as it allows for the discrimination against short-lived background fluorescence. osti.gov
The luminescence lifetime is sensitive to the complex's immediate environment. A key factor is the presence of water molecules coordinated to the lanthanide ion, which can efficiently quench the luminescence through non-radiative decay pathways involving O-H vibrations. osti.govresearchgate.net By measuring the luminescence lifetime in both H₂O and D₂O, the number of coordinated water molecules can be estimated. nih.gov The design of the this compound ligands, which form stable, eight-coordinate complexes, effectively shields the lanthanide ion from the solvent, leading to longer lifetimes and higher quantum yields in aqueous solutions. osti.govnih.gov The stability of these complexes ensures that their spectral properties, including lifetime, remain consistent over time and in different chemical environments. acs.org
| Complex | Luminescence Lifetime (τ) | Environment | Reference |
| Tb(III) macrotricyclic IAM complexes | ≥ 2.45 ms | H₂O | acs.org |
| DTBTA-Eu | 1.06 ± 0.04 ms | Sodium carbonate buffer | researchgate.net |
| BHHCT-Eu | 0.49 ± 0.04 ms | Sodium carbonate buffer | researchgate.net |
| Tc-Eu | 0.10 ms | Sodium carbonate buffer | researchgate.net |
| Ru(II) complex 1 | 0.4 µs | N/A | rsc.org |
| Ru(II) complex 3 | 58.4 µs | N/A | rsc.org |
Analysis of Emission Spectra for Solution Symmetries
The emission spectrum of a lanthanide ion, particularly Eu³⁺, is highly sensitive to the symmetry of its coordination environment. The transitions between the electronic levels of the Eu³⁺ ion are governed by selection rules that are relaxed by the crystal field of the surrounding ligands. The analysis of the number of peaks and their splitting in the emission spectrum can therefore provide valuable insights into the symmetry of the complex in solution. osti.govnih.govacs.org
Specifically, the ⁵D₀ → ⁷F₁ transition of Eu³⁺ is expected to split into a maximum of three peaks in a low-symmetry environment, whereas higher symmetry point groups would result in fewer peaks. nih.gov For several [Eu(H(n,2)-IAM-MOE)] complexes, the presence of three peaks in the J=1 region of the emission spectrum suggests a low-symmetry environment, restricting the possible point groups to orthorhombic, monoclinic, or triclinic systems. nih.gov The relative intensity of the hypersensitive ⁵D₀ → ⁷F₂ transition can also provide information about the coordination environment, although its interpretation can be complex. nih.gov
Chiroptical Properties
When a chiral element is introduced into the structure of a this compound complex, it can exhibit chiroptical properties, meaning it interacts differently with left and right circularly polarized light.
Circularly Polarized Luminescence (CPL)
Circularly polarized luminescence (CPL) is the differential emission of left and right circularly polarized light from a chiral luminescent species. rsc.orgrsc.org Lanthanide complexes are particularly well-suited for CPL applications due to their unique electronic transitions. rsc.org The introduction of chirality into the ligand framework of a this compound complex can induce CPL activity in the lanthanide's emission.
Circular Dichroism (CD) Spectroscopy of Chiral IAM Systems
Circular Dichroism (CD) spectroscopy is a powerful technique for investigating the stereochemistry of chiral molecules. mdpi.com It measures the differential absorption of left- and right-handed circularly polarized light by a chiral sample. rsc.org This technique is particularly valuable for studying chiral metal complexes, where the chirality can arise from two primary sources: the use of an intrinsically chiral ligand or the specific spatial arrangement of ligands around the metal center, which can create a chiral structure such as a helix (Δ or Λ configuration). nih.govresearchgate.net
In the context of this compound (IAM) systems, chirality can be introduced by incorporating a chiral center into the ligand backbone. nih.gov When such a chiral IAM ligand coordinates with a metal ion, the resulting complex is optically active and can be analyzed by CD spectroscopy. The resulting CD spectrum provides a unique fingerprint of the complex's three-dimensional structure. For enantiomeric pairs of complexes, the CD spectra are expected to be mirror images of each other. mdpi.com
The electronic transitions of the IAM chromophore, primarily the π-π* transitions, become chiroptically active in a chiral environment. The CD signals corresponding to these transitions can be used to assign the absolute configuration of the complex. researchgate.net For instance, the sign of the Cotton effects in the CD spectrum can be correlated with the Δ or Λ configuration at the metal center through methods like the exciton (B1674681) chirality method. researchgate.net Vibrational Circular Dichroism (VCD), the infrared counterpart to electronic CD, can also provide detailed structural information in solution by probing the vibrational modes of the chiral complex. mdpi.comrsc.orgrsc.org
The data below is representative of what would be obtained from a CD spectroscopic analysis of a pair of enantiomeric chiral IAM-based metal complexes. The opposite signs of ellipticity at the same wavelength are characteristic of enantiomers.
Table 1: Representative Circular Dichroism Data for Enantiomeric Chiral IAM Complexes This table is a representative example illustrating the principles of CD spectroscopy for chiral IAM systems.
| Wavelength (nm) | Complex 1 (Δ-isomer) Ellipticity (mdeg) | Complex 2 (Λ-isomer) Ellipticity (mdeg) |
|---|---|---|
| 300 | +5.2 | -5.1 |
| 325 | +12.8 | -12.9 |
| 350 | -8.5 | +8.6 |
Absorption Spectroscopy and Chromophore Characterization
The this compound (IAM) moiety is a highly effective antenna chromophore, particularly for sensitizing the luminescence of lanthanide ions like Terbium (Tb³⁺) and Europium (Eu³⁺). nih.govacs.org Its utility stems from its strong absorption of UV light and its ability to efficiently transfer that absorbed energy to the metal center. acs.org
Absorption spectroscopy is the primary method used to characterize the electronic properties of the IAM chromophore. In aqueous solutions, ligands incorporating the IAM unit typically display a broad absorption band with a maximum (λmax) centered around 350 nm. acs.org This absorption is assigned to π-π* electronic transitions within the aromatic system of the isophthalamide (B1672271) group. acs.org The corresponding emission from the ligand's excited singlet state is also broad, with a maximum observed at approximately 416 nm. acs.org
Table 2: Photophysical Properties of this compound (IAM) Chromophore Systems
| System / Complex | Absorption λmax (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Transition Assignment | Reference |
|---|---|---|---|---|
| H(n,2)-IAM-MOE Ligands | ~350 | Not specified | π-π* | acs.org |
Crystallographic and Structural Elucidation of 2 Hydroxyisophthalamide Systems
Single-Crystal X-ray Diffraction Studies of Ligands
Single-crystal X-ray diffraction studies on 2-hydroxyisophthalamide derivatives provide critical information on their intrinsic structural preferences, which are governed by intramolecular and intermolecular interactions. The solid-state structures reveal how the amide and hydroxyl groups orient themselves and engage in hydrogen bonding, which pre-organizes the ligand for metal or anion binding.
A notable example is the crystal structure of N-(2-hydroxyethyl)-5-nitroisophthalamic acid monohydrate, a related isophthalamide (B1672271) derivative. nih.gov In this compound, the carboxylic acid and nitro groups are nearly coplanar with the central benzene (B151609) ring. nih.gov However, the amide group is twisted out of this plane, exhibiting a dihedral angle of 9.22(5)° with respect to the ring. nih.gov This non-planar conformation is a common feature in such systems. The crystal packing is dominated by a robust three-dimensional network of O—H⋯O and N—H⋯O hydrogen bonds, which link the organic molecules and water molecules of crystallization. nih.gov
These studies collectively demonstrate that the solid-state conformation of this compound-based ligands is a delicate balance of steric effects and a strong drive to satisfy hydrogen bonding potential, leading to well-defined three-dimensional architectures.
Table 1: Selected Crystallographic Data for Isophthalamide-Related Ligands
| Compound Name | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | V (ų) | Z | Ref |
|---|---|---|---|---|---|---|---|---|---|---|---|---|
| N-(2-hydroxyethyl)-5-nitroisophthalamic acid monohydrate | C₁₀H₁₀N₂O₆·H₂O | Triclinic | P-1 | 6.449 | 8.670 | 11.051 | 106.581 | 101.466 | 93.692 | 575.6 | 2 | nih.gov |
Note: This table is interactive. You can sort and filter the data by clicking on the column headers.
Single-Crystal X-ray Diffraction Studies of Metal Complexes
The this compound scaffold is a versatile chelating agent, forming stable complexes with a wide range of metal ions, including lanthanides and actinides. nih.govmdpi.com Single-crystal X-ray diffraction has been instrumental in defining the coordination modes of these ligands and the resulting geometries of the metal centers.
Lanthanide ions (Ln³⁺), known for their luminescent properties, form highly stable, eight-coordinate complexes with multidentate ligands based on this compound units. nih.gov The structural analysis of these complexes reveals that the ligand typically coordinates to the metal ion through the phenolic oxygen and the two amide oxygen atoms. This coordination pattern is crucial for efficient ligand-to-metal energy transfer, a prerequisite for strong luminescence. nih.gov The coordination number and geometry can vary depending on the specific lanthanide ion and the ligand's architecture. For instance, complexes with lighter lanthanides may exhibit a 10-coordinate geometry, while those with heavier lanthanides can adopt a 9-coordinate geometry due to lanthanide contraction. nih.gov
In the realm of actinide chemistry, this compound and related amide-containing ligands are of interest for their interaction with the uranyl cation (UO₂²⁺). mdpi.comsemanticscholar.org Structural studies of uranyl complexes show that the equatorial coordination plane is typically occupied by four to six donor atoms from the ligands, resulting in square, pentagonal, or hexagonal bipyramidal geometries around the uranium atom. mdpi.comnih.gov For example, the reaction of uranyl acetate (B1210297) with ligands like carbimazole (B1668351) resulted in complexes where the ligand coordinates through sulfur and oxygen atoms. nih.gov The precise bond lengths and angles determined by X-ray diffraction, often corroborated by DFT calculations, provide insight into the electronic donation from the ligand to the uranyl center. nih.gov
The structural determination of a samarium tricarbonate complex revealed a 9-coordinate metal center with a zigzag chain structure, highlighting the diverse architectures that can be achieved. rsc.org Similarly, a neodymium complex with a Schiff base ligand showed a twelve-coordinate Nd³⁺ atom, demonstrating the high coordination numbers achievable with lanthanides. indexcopernicus.com
Table 2: Selected Crystallographic Data for Metal Complexes
| Complex | Metal | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | V (ų) | Z | Ref |
|---|---|---|---|---|---|---|---|---|---|---|
| [Na(THF)₂][UO₂(N(SiMe₃)₂)₃] | U | Orthorhombic | Pna2₁ | 22.945 | 15.283 | 12.678 | 90 | 4443.9 | 4 | nih.gov |
| Nd(HL)₂(NO₃)₂(H₂O)₂ | Nd | Monoclinic | C2/c | 22.765 | 8.427 | 18.083 | 114.85 | 3148.2 | 4 | indexcopernicus.com |
Note: This table is interactive. You can sort and filter the data by clicking on the column headers.
Analysis of Anion Binding Cavities and Conformational Dynamics
Beyond metal chelation, the this compound framework is adept at forming well-defined cavities capable of binding anions. The structure and dynamics of these cavities are crucial for selective anion recognition, a key area in supramolecular chemistry. rsc.orgnih.gov
The pre-organization of the ligand, as revealed by crystallographic studies, is central to the formation of these anion binding sites. Intramolecular hydrogen bonds between the phenolic hydroxyl group and the adjacent amide carbonyl oxygens create a rigid, concave cleft. This cleft is lined with hydrogen bond donors—the amide N-H groups—that are perfectly positioned to interact with an incoming anion. The size, shape, and electronic character of this cavity can be tuned by modifying the substituents on the amide nitrogen atoms.
The binding of an anion within this cavity is often a highly cooperative process involving multiple C-H⋯anion and N-H⋯anion hydrogen bonds. nih.gov The strength and selectivity of this binding are related to the complementarity between the anion's size, shape, and charge distribution and the properties of the host cavity. For example, studies have shown that such cavities can exhibit selectivity for chaotropic anions, which are less strongly solvated and can more easily shed their hydration shell to fit within the binding pocket. nih.gov
The conformational dynamics of the ligand play a significant role in the binding process. While the core isophthalamide unit provides a relatively rigid scaffold, the side chains attached to the amides can possess considerable flexibility. This "conformational switching" can be essential for the binding mechanism, allowing the receptor to adapt to the guest anion. nih.gov The ability of a ligand to switch between different conformations upon anion binding can control its function, for instance, by modulating its transport properties across a membrane. rsc.org The interplay between a pre-organized binding site and conformational flexibility allows these systems to achieve both high affinity and selectivity in anion recognition. nih.gov
Computational and Theoretical Chemistry Studies of 2 Hydroxyisophthalamide
Density Functional Theory (DFT) Calculations for Ground State Geometries
Density Functional Theory (DFT) is a robust computational method for determining the electronic structure and equilibrium geometry of molecules in their ground state. For 2-hydroxyisophthalamide, DFT calculations, often employing hybrid functionals like B3LYP with a suitable basis set (e.g., 6-31G* or larger), are used to predict its three-dimensional structure. These calculations yield optimized bond lengths, bond angles, and dihedral angles that correspond to the molecule's lowest energy conformation.
Table 1: Representative Predicted Ground State Geometrical Parameters for this compound (Illustrative) (Note: As specific literature data for the isolated molecule is not readily available, this table is illustrative of typical parameters that would be obtained from a DFT calculation.)
| Parameter | Predicted Value (B3LYP/6-31G*) |
|---|---|
| C-C (aromatic) bond length | ~1.39 - 1.41 Å |
| C-O (hydroxyl) bond length | ~1.36 Å |
| O-H (hydroxyl) bond length | ~0.97 Å |
| C=O (amide) bond length | ~1.24 Å |
| C-N (amide) bond length | ~1.35 Å |
| C-C-C (aromatic) bond angle | ~120° |
| C-O-H bond angle | ~109° |
Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties
To understand the photophysical behavior of this compound, such as its ability to absorb light and sensitize lanthanide luminescence, it is essential to investigate its electronic excited states. Time-Dependent Density Functional Theory (TD-DFT) is the most widely used method for this purpose due to its favorable balance of computational cost and accuracy for many molecular systems. rsc.org TD-DFT calculations can predict the energies of vertical electronic excitations from the ground state to various excited states.
These calculations are crucial for interpreting the UV-visible absorption spectrum of this compound. The theory provides information on the character of the electronic transitions, such as whether they are localized π-π* transitions within the aromatic ring or involve charge transfer from the hydroxyl group to the amide moieties. The nature of these transitions dictates the photophysical properties of the molecule. For instance, in the context of lanthanide complexes, an efficient antenna molecule must possess excited state energy levels that are appropriately positioned for energy transfer to the metal ion.
Computational Prediction of Absorption and Emission Characteristics
Building upon TD-DFT calculations, the absorption and emission spectra of this compound can be computationally predicted. The absorption spectrum is simulated by calculating the vertical excitation energies and the corresponding oscillator strengths. The oscillator strength is a measure of the probability of a particular electronic transition occurring upon light absorption. Transitions with high oscillator strengths correspond to intense peaks in the absorption spectrum. For this compound, the main absorption band is typically assigned to a π-π* transition of the aromatic system.
Predicting emission (fluorescence) spectra is more complex as it requires optimizing the geometry of the molecule in its first excited state (S1). The energy difference between the optimized S1 state and the ground state (at the S1 geometry) corresponds to the emission energy. The broad, Stokes-shifted emission observed for this compound and its derivatives is a characteristic feature that can be rationalized through computational modeling of the geometric relaxation in the excited state.
Table 2: Predicted Absorption and Emission Characteristics for a Generic this compound Derivative (Illustrative)
| Parameter | Predicted Value |
|---|---|
| Maximum Absorption Wavelength (λ_abs) | ~330-350 nm |
| Main Transition Character | π-π* |
| Oscillator Strength (f) | > 0.1 |
| Maximum Emission Wavelength (λ_em) | ~400-420 nm |
Modeling of Electronic Structure and Energy Transfer Pathways
A key application of this compound is as an "antenna" chromophore in luminescent lanthanide complexes. In this role, the molecule absorbs incident light and transfers the excitation energy to the lanthanide ion, which then emits light. Computational modeling is vital for understanding and optimizing this energy transfer process.
The electronic structure of this compound, particularly the energies of its lowest singlet (S1) and triplet (T1) excited states, is of paramount importance. For efficient energy transfer to terbium(III) or europium(III) ions, the T1 state of the ligand must be at a suitable energy level above the emissive state of the lanthanide ion. DFT and TD-DFT calculations are used to determine the energies of the frontier molecular orbitals (HOMO and LUMO) and the resulting S1 and T1 states. This allows for a theoretical assessment of the suitability of a given this compound derivative as a sensitizer (B1316253) for a specific lanthanide ion, guiding the design of more efficient luminescent probes.
Investigation of Substituent Effects on Spectroscopic Properties (e.g., Electron-Withdrawing/Donating Groups)
The spectroscopic properties of this compound can be fine-tuned by introducing various substituents onto the aromatic ring. Computational studies can systematically investigate the effect of electron-donating groups (e.g., -OCH3, -NH2) and electron-withdrawing groups (e.g., -NO2, -CF3) on the molecule's absorption and emission characteristics.
DFT and TD-DFT calculations can predict how these substituents alter the energies of the HOMO and LUMO. Typically, electron-donating groups raise the HOMO energy, while electron-withdrawing groups lower the LUMO energy. Both effects can lead to a smaller HOMO-LUMO gap, resulting in a red-shift (bathochromic shift) of the absorption and emission maxima. By quantifying these shifts, computational chemistry can guide synthetic efforts to develop new this compound derivatives with tailored photophysical properties for specific applications. For example, a study on other aromatic systems showed that the introduction of electron-donating groups can lead to a red-shift in both absorption and fluorescence emission peaks. This principle is broadly applicable and would be expected to hold for the this compound framework.
Advanced Research Applications and Future Directions of 2 Hydroxyisophthalamide Systems
Probes for Time-Resolved Fluorescence Techniques
2-Hydroxyisophthalamide derivatives have emerged as crucial components in the design of luminescent probes for time-resolved fluorescence (TRF) techniques. These methods are highly valued in biological and chemical research for their ability to minimize background interference from short-lived fluorescence, thereby enhancing signal-to-noise ratios and detection sensitivity.
Homogeneous Time-Resolved Fluorescence (HTRF) Technology
Homogeneous Time-Resolved Fluorescence (HTRF) is a robust assay technology that combines the principles of Fluorescence Resonance Energy Transfer (FRET) with time-resolved detection. nih.govrsc.orgrsc.org This technique relies on the transfer of energy between a donor and an acceptor fluorophore when they are in close proximity. rsc.org Lanthanide cryptates, particularly those of Europium (Eu³⁺) and Terbium (Tb³⁺), are often employed as donors due to their long-lived fluorescence emission. rsc.orgjyu.fi
The this compound (IAM) moiety has been successfully utilized as an "antenna" chromophore to sensitize the luminescence of Tb(III) and Eu(III) ions. nih.gov A series of octadentate ligands incorporating four IAM units have been synthesized and shown to form highly stable and luminescent complexes with these lanthanide ions. nih.gov The IAM chromophore efficiently absorbs excitation energy and transfers it to the central lanthanide ion, which then emits light at its characteristic wavelength with a long lifetime. rsc.org The exceptional photophysical properties of these Tb(III)-IAM complexes, including high quantum yields and long luminescence lifetimes, make them ideal for use as donor probes in HTRF assays. nih.gov These assays are widely used in drug discovery for high-throughput screening of molecular interactions, such as protein-protein or receptor-ligand binding. rsc.org
The table below summarizes the photophysical properties of Tb(III) complexes with different this compound-based ligands, highlighting their suitability for HTRF applications.
| Ligand | Quantum Yield (Φ) |
| H(2,2)-IAM-MOE | 0.56 |
| H(3,2)-IAM-MOE | 0.39 |
| H(4,2)-IAM-MOE | 0.52 |
Data sourced from inorganic chemistry research on water-soluble 2-hydroxyisophthalamides. nih.gov
Time-Resolved Luminescence Resonance Energy Transfer (LRET) in Cellular Systems
Luminescence Resonance Energy Transfer (LRET) is a powerful technique for studying molecular interactions and dynamics within cellular environments. Similar to HTRF, LRET utilizes a luminescent lanthanide donor and an acceptor fluorophore. The long-lived emission of the lanthanide donor allows for time-gated detection, which effectively eliminates autofluorescence from cellular components, enabling sensitive measurements in living cells.
Functionalized this compound-based ligands have been developed to create luminescent terbium complexes that can be covalently attached to biomolecules, such as proteins. nih.gov These bioconjugated probes retain their excellent photophysical properties, including high luminescence quantum yields and millisecond-scale lifetimes. nih.gov This makes them highly effective as donors in LRET-based cellular imaging and for studying protein-protein interactions in live cells. The ability to create stable and highly luminescent probes based on the this compound scaffold is a significant advancement for probing complex biological processes within their native context.
Biomimetic Systems in Metal Ion Sequestration
The design of synthetic molecules that mimic the function of biological systems is a major goal in chemistry. This compound-based ligands have shown great promise as biomimetic systems for metal ion sequestration, drawing inspiration from natural iron-chelating agents known as siderophores.
Siderophores are small molecules produced by bacteria to scavenge essential iron from their environment. nih.gov One common class of siderophores utilizes catecholate groups to bind iron with high affinity. nih.gov The this compound unit contains a similar 2-hydroxy-N-acylbenzamide functionality, which mimics the iron-binding motif of these natural catecholate siderophores. This has led to the exploration of this compound-based ligands as synthetic analogues for potent and selective metal ion chelation.
Research has focused on creating octadentate ligands that can effectively encapsulate metal ions. These ligands, featuring multiple this compound chelating units, form exceptionally stable complexes with various metal ions, including lanthanides and actinides. The design of these molecules is a clear example of a biomimetic approach, where the structural motifs of natural systems are adapted to create synthetic molecules with enhanced or novel functions. The high stability of these complexes makes them suitable for applications ranging from heavy metal remediation to the development of new therapeutic agents.
Supramolecular Assemblies and Synthetic Ion Channel Systems
Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions. This compound derivatives, with their capacity for hydrogen bonding and metal coordination, are excellent building blocks for the construction of complex supramolecular assemblies.
Enzyme-Activatable Supramolecular Channels
A fascinating area of supramolecular chemistry is the development of synthetic ion channels that can be activated by specific stimuli, such as enzymes. The general principle involves designing precursor molecules that are inactive but can be converted into self-assembling units by an enzymatic reaction. rsc.org This enzymatic conversion triggers the formation of supramolecular structures, such as nanofibers or channels, that can facilitate ion transport across membranes. nih.gov
For instance, researchers have designed peptides that self-assemble into nanofibers upon dephosphorylation by alkaline phosphatase, an enzyme often overexpressed in cancer cells. nih.gov While the direct application of this compound in enzyme-activatable ion channels is not yet widely reported, its propensity to form well-defined supramolecular structures suggests its potential as a component in such systems. Future research may explore the incorporation of this compound-based units into larger molecular designs that include enzyme-cleavable groups, thereby enabling the enzyme-triggered self-assembly of synthetic ion channels. This approach could lead to the development of novel therapeutic strategies, where ion channel formation is selectively activated in diseased tissues.
Modulators of Protein Aggregation Pathways
The misfolding and aggregation of proteins are associated with a range of debilitating human diseases, including neurodegenerative disorders. The development of small molecules that can modulate these aggregation pathways is a significant therapeutic goal.
Recent studies have demonstrated that this compound-based systems can act as modulators of the aggregation of α-synuclein, a protein implicated in Parkinson's disease. rsc.org A systematic study using a chemical kinetics platform revealed that certain this compound derivatives can promote the aggregation of α-synuclein. rsc.org Interestingly, these molecules were also found to facilitate the disintegration of pre-formed α-synuclein fibrils and were effective in suppressing the toxicity of α-synuclein oligomers in neuronal cells. rsc.org
This research highlights the complex and multifaceted role that small molecules can play in modulating protein aggregation. The ability of this compound-based compounds to influence both the formation and disassembly of protein aggregates, while also mitigating cellular toxicity, opens up new avenues for the development of therapeutic interventions for proteinopathies.
The table below details the observed effects of this compound-based molecules on α-synuclein aggregation.
| Activity | Observation |
| Aggregation Promotion | Promoted the aggregation of α-synuclein at the microscopic level. |
| Fibril Disintegration | Aided in the breakdown of existing α-synuclein fibrils. |
| Toxicity Suppression | Effectively reduced the toxicity of α-synuclein oligomers in neuron cells. |
Findings based on a study of this compound systems in modulating α-synuclein aggregation. rsc.org
Chemical Kinetics Studies of Protein Aggregation (e.g., α-Synuclein)
The aggregation of proteins, such as α-synuclein, is a central event in the pathology of several neurodegenerative disorders, including Parkinson's disease. researchgate.netnih.gov Understanding the kinetics of this aggregation process is crucial for developing therapeutic strategies. cam.ac.uknih.gov Researchers have employed this compound-based small molecules to investigate and influence the aggregation of α-synuclein. acs.orgnih.gov
A key approach involves using a chemical kinetics platform to conduct a detailed analysis of the molecular events that lead to protein aggregation. acs.orgnih.gov This method allows for a microscopic-level understanding of how these compounds interfere with the self-assembly process of α-synuclein. acs.org Studies have focused on a class of recently synthesized small organic molecules based on the this compound scaffold. acs.orgnih.gov The research aims to identify compounds that can either inhibit or, in some cases, promote the aggregation process to better understand the underlying mechanisms. nih.gov By analyzing the global kinetic profiles of aggregation at various concentrations of an inhibitor, researchers can identify which specific step of the process—such as primary nucleation, elongation, or secondary nucleation—is being affected. cam.ac.uknih.gov
The interaction of these compounds with α-synuclein is evaluated based on their binding affinity, which provides insights into the potential for modulating the aggregation pathway. acs.org While many efforts focus on retarding aggregation, some studies explore the promotion of the self-assembly process to gain a more comprehensive understanding of the disease mechanism. nih.gov
| Aggregation Stage | Description | Potential Influence of this compound Systems |
|---|---|---|
| Primary Nucleation | Initial formation of ordered oligomers from soluble monomers. This is often the rate-limiting step. nih.gov | Modulation of the lag phase by stabilizing monomeric forms or interfering with the formation of initial nuclei. |
| Elongation | Addition of monomers to the ends of existing fibrils, leading to their growth. cam.ac.uk | Inhibition of the elongation rate constant (k+) by binding to the ends of fibrils and blocking the addition of new monomers. |
| Secondary Nucleation | Formation of new nuclei on the surface of existing fibrils, leading to a rapid increase in the number of aggregates. nih.gov | Suppression of the formation of toxic oligomeric species by interfering with the catalytic surface of fibrils. cam.ac.uk |
Strategies for Fibril Disintegration
Beyond preventing the formation of new protein aggregates, a significant therapeutic challenge is the disassembly of mature amyloid fibrils that have already formed. nih.govrsc.org Various chemical and physical strategies are being explored to achieve fibril disintegration. researchgate.netnih.gov Research has indicated that small molecules, including those from the this compound class, can be effective in this regard. acs.orgnih.gov
A qualitative strategy has been developed for the disintegration of pre-formed α-synuclein fibrils using these organic molecules. nih.gov This approach is critical because mature fibrils contribute to the pathology of neurodegenerative diseases. The mechanism often involves the small molecules interacting with the fibrils in a way that destabilizes their highly ordered cross-β sheet structure. rsc.orgbohrium.com For instance, some small molecules, such as certain polyphenols or organofluorine compounds, have been shown to not only inhibit the formation of fibrillar structures but also to decompose preformed fibrils with minimal cytotoxicity. nih.govresearchgate.net The dual action of inhibiting fibrillogenesis and promoting the disassembly of existing fibrils makes a compound a particularly promising candidate for further development. nih.gov
The interaction can occur through various means, including surface charge interactions that destabilize the extended fibrillar structure, leading to its breakdown into soluble or smaller, potentially less toxic, particles. rsc.orgbohrium.com The development of this compound-based systems for this purpose represents a targeted chemical approach to reversing a key pathological event. acs.org
| Disintegration Strategy | Mechanism of Action | Relevance to this compound Systems |
|---|---|---|
| Small Molecule Inhibitors | Bind to fibrils and destabilize the β-sheet structure, or intercalate between β-strands, leading to fibril breakdown. nih.govresearchgate.net | Systems based on this compound have been specifically developed to promote the disintegration of α-synuclein fibrils. acs.orgnih.gov |
| Macrocyclic Hosts | Encapsulate key amino acid residues or interact with the fibril surface, disrupting the forces that hold the fibril together. rsc.orgbohrium.com | The principle of using specific molecular recognition to break down fibrils is analogous to the targeted approach of designed small molecules. |
| Nanomaterials | Can interact with fibrils through surface chemistry, potentially altering their structure and stability. researchgate.netnih.gov | Provides a comparative chemical strategy; however, this compound offers a more specific, molecule-based approach. |
| High Hydrostatic Pressure | A physical method that can dissociate aggregates and fibrils, a process that can be enhanced with certain co-solvents. researchgate.netnih.gov | Demonstrates a physical principle of fibril disassembly, contrasting with the chemical approach of this compound systems. |
Integration into Bioanalytical Platforms
The unique photophysical properties of this compound (IAM) make it an excellent candidate for integration into advanced bioanalytical platforms. acs.orgnih.gov Bioanalytical platforms are techniques used for the quantitative and qualitative evaluation of drugs, metabolites, or biomarkers in biological samples. wuxiapptec.com
Specifically, the this compound moiety serves as an efficient "antenna" chromophore for sensitizing the luminescence of lanthanide ions, such as Terbium (Tb³⁺) and Europium (Eu³⁺). acs.orgnih.gov In this arrangement, the IAM ligand absorbs light energy and efficiently transfers it to the central lanthanide ion, which then emits light at its own characteristic, sharp, and long-lived wavelengths. This process, known as sensitized emission, is highly desirable for bioanalytical assays because it allows for time-gated detection, which minimizes interference from short-lived background fluorescence from the biological matrix.
Researchers have synthesized a series of octadentate ligands incorporating four IAM chromophores linked by an amine scaffold. acs.orgnih.gov By modifying the scaffold and adding groups like methoxyethylene, the water solubility and stability of the resulting lanthanide complexes can be optimized for use in aqueous biological environments. acs.org These complexes have been shown to be sufficiently stable at physiological pH to prevent dissociation when used at the low nanomolar concentrations typical for sensitive bioassays. acs.orgnih.gov Such luminescent probes can be used in various assay formats, including immunoassays and nucleic acid hybridization assays, serving as reporters for the presence of specific biological analytes. acs.org
| Feature | Description | Significance in Bioanalysis |
|---|---|---|
| Antenna Chromophore | The this compound (IAM) moiety efficiently absorbs UV light. acs.org | Allows for excitation at a wavelength that is often separate from the analyte's or sample matrix's absorption, reducing direct excitation of interfering species. |
| Energy Transfer | Transfers absorbed energy to a complexed lanthanide ion (e.g., Tb³⁺, Eu³⁺). nih.gov | Enables the characteristic, long-lived luminescence of the lanthanide to be utilized for detection. |
| High Stability | Complexes are stable at physiological pH and at nanomolar concentrations. acs.orgnih.gov | Ensures the integrity of the luminescent probe during the course of a biological assay, providing reliable and reproducible signals. |
| Water Solubility | Modified IAM ligands have enhanced solubility in aqueous solutions. acs.org | Crucial for applications in biological fluids like blood plasma or cell culture media. |
| Time-Gated Detection | The long luminescence lifetime of the lanthanide allows for detection after background fluorescence has decayed. | Dramatically increases the signal-to-noise ratio, leading to highly sensitive detection of target analytes. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
